Nitric acid, indium(3+) salt, hydrate (9CI)

Description

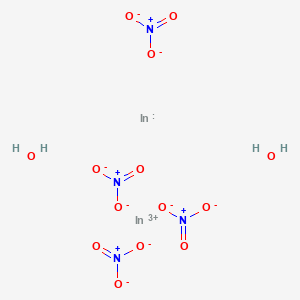

Nitric acid, indium(3+) salt, hydrate (9CI) (CAS 207398-97-8), also known as indium(III) nitrate hydrate, is a hydrated inorganic salt with the molecular formula H₂InN₃O₁₀ and a molecular weight of 318.85 g/mol. It is characterized by a melting point of 100°C and is typically used in advanced material synthesis, including semiconductor research and catalytic processes .

Properties

InChI |

InChI=1S/2In.4NO3.2H2O/c;;4*2-1(3)4;;/h;;;;;;2*1H2/q;+3;4*-1;; | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXYYXQVGIBQAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[In].[In+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4In2N4O14- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitric acid, indium(3+) salt, hydrate (9CI) is typically synthesized by reacting metallic indium with nitric acid. The reaction is carried out under controlled conditions to ensure the complete dissolution of indium and the formation of the nitrate salt. The general reaction can be represented as follows:

[ \text{In (s) + 6HNO}_3 \text{(aq) → In(NO}_3\text{)}_3 \text{(aq) + 3NO}_2 \text{(g) + 3H}_2\text{O (l)} ]

The resulting solution is then evaporated to obtain the hydrated form of indium(III) nitrate .

Industrial Production Methods

In industrial settings, the production of nitric acid, indium(3+) salt, hydrate (9CI) involves the use of high-purity indium metal and concentrated nitric acid. The reaction is conducted in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Nitric acid, indium(3+) salt, hydrate (9CI) undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in redox reactions.

Reduction: It can be reduced to indium metal under specific conditions.

Substitution: It can participate in substitution reactions with other anions or ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

Substitution: Ligands like chloride or sulfate can replace nitrate ions under appropriate conditions.

Major Products

Oxidation: Indium oxide (In2O3) is a common product.

Reduction: Metallic indium is obtained.

Substitution: Indium chloride or indium sulfate can be formed.

Scientific Research Applications

Nitric acid, indium(3+) salt, hydrate (9CI) has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of indium-containing compounds and materials.

Biology: It is utilized in biochemical assays and as a reagent in various biological experiments.

Mechanism of Action

The mechanism of action of nitric acid, indium(3+) salt, hydrate (9CI) involves its ability to act as a Lewis acid. In catalytic reactions, it can activate electrophilic substrates or facilitate the formation of reactive intermediates. This property makes it useful in various catalytic processes, including organic synthesis and material science.

Comparison with Similar Compounds

Key Findings:

- Molecular Weight Trends : Indium(III) nitrate hydrate (318.85 g/mol) is lighter than europium (355.99 g/mol) and cerium (344.15 g/mol) analogs due to indium’s lower atomic mass compared to lanthanides .

- Hydration Variability: Hydration states differ significantly. For example, yttrium nitrate is commonly isolated as a hexahydrate, while europium nitrate may form mono- or pentahydrates depending on synthesis .

- Applications :

- Indium(III) nitrate : Critical in thin-film deposition for electronics and catalytic systems .

- Europium(III) nitrate : Used in red-emitting phosphors for LEDs and as an electrolyte additive .

- Cerium(III) nitrate : Employed in glass polishing and automotive catalytic converters .

- Yttrium(III) nitrate : A precursor for yttrium aluminum garnet (YAG) lasers and high-temperature superconductors .

Biological Activity

Nitric acid, indium(3+) salt, hydrate (9CI), also known as indium(III) nitrate hydrate, is a compound that has garnered interest in various fields, including materials science and biomedicine. This article provides a comprehensive overview of its biological activity, highlighting relevant research findings, case studies, and data tables.

- Molecular Formula : InN₃O₉·xH₂O

- Molecular Weight : 300.83 g/mol

- CAS Number : 207398-97-8

- PubChem CID : 3084148

Biological Activity Overview

The biological activity of indium(III) nitrate hydrate is primarily associated with its potential applications in drug delivery systems and its effects on cellular processes. Research has indicated that this compound may influence various biological mechanisms due to its interactions with nitric oxide (NO) pathways and metal ion transport.

- Nitric Oxide Production : Indium(III) ions may enhance the production of nitric oxide in biological systems. NO is a crucial signaling molecule involved in numerous physiological processes, including vasodilation and immune response modulation.

- Antimicrobial Activity : Studies have demonstrated that indium(III) nitrate exhibits antimicrobial properties, potentially making it useful in developing antibacterial agents.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of silica matrices containing quercetin encapsulated with indium(III) nitrate. The results showed that the indium-containing matrices exhibited enhanced antibacterial effects against various bacterial strains compared to control samples without indium .

| Bacterial Strain | Zone of Inhibition (mm) | Control | Indium(III) Nitrate |

|---|---|---|---|

| E. coli | 12 | 0 | 15 |

| S. aureus | 10 | 0 | 14 |

| P. aeruginosa | 8 | 0 | 11 |

Case Study 2: Drug Delivery Systems

Research on drug delivery systems using indium(III) nitrate showed promising results for the release kinetics of quercetin under physiological conditions (pH 7.4). The encapsulation efficiency was significantly higher when synthesized in the presence of nitric acid compared to acid-free conditions .

| Condition | Encapsulation Efficiency (%) | Release at pH 7.4 (%) |

|---|---|---|

| Acid-free | 71.7 | 49.78 |

| Acidic (HNO₃) | 82.7 | 69.05 |

Toxicological Considerations

While indium compounds have shown potential therapeutic applications, their toxicity must be carefully evaluated. Indium(III) salts can exhibit cytotoxic effects at high concentrations, necessitating further research into safe dosage ranges and long-term effects on human health.

Q & A

Q. How can nitric acid, indium(3+) salt hydrate be synthesized and characterized in a laboratory setting?

- Methodological Answer : Synthesis involves reacting indium(III) oxide (In₂O₃) with concentrated nitric acid (HNO₃) under reflux, followed by slow evaporation to crystallize the hydrate. Stoichiometric ratios (e.g., 1:6 molar ratio of In₂O₃ to HNO₃) ensure complete neutralization. Characterization includes:

Q. What experimental approaches are used to determine the hydration state of indium nitrate hydrate?

- Methodological Answer : Hydration state is quantified via:

Q. How does nitric acid, indium(3+) salt hydrate behave in aqueous solutions, and how can its reactivity be assessed?

- Methodological Answer : Reactivity is evaluated through:

- Conductivity Measurements to assess ionic dissociation in solution.

- Acid-Base Titration with standardized NaOH to measure residual acidity .

- Gravimetric Analysis by precipitating indium hydroxide (In(OH)₃) with ammonia, followed by calcination to In₂O₃ for yield calculation .

Advanced Research Questions

Q. How can contradictions in thermal decomposition data for indium nitrate hydrate be resolved?

- Methodological Answer : Discrepancies arise from varying atmospheric conditions (e.g., inert vs. oxidative). Resolve using:

Q. What theoretical frameworks guide the study of indium nitrate hydrate’s coordination chemistry?

- Methodological Answer : Research should integrate:

Q. How can the stability of indium nitrate hydrate under varying humidity conditions be systematically studied?

- Methodological Answer : Stability assays include:

- Dynamic Vapor Sorption (DVS) to measure hygroscopicity at controlled relative humidity.

- Accelerated Aging Studies at elevated temperatures (40–60°C) to model long-term storage .

- Raman Spectroscopy to monitor structural changes (e.g., nitrate ion symmetry shifts) during hydration/dehydration cycles .

Q. What advanced separation techniques optimize purification of indium nitrate hydrate from byproducts?

- Methodological Answer : Purification strategies involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.